A'-Neogammacer-17(21)-en-3beta-ol (7CI,8CI); (3beta)-A'-Neogammacer-17(21)-en-3-ol
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Overview
Description
A’-Neogammacer-17(21)-en-3beta-ol (7CI,8CI); (3beta)-A’-Neogammacer-17(21)-en-3-ol is a triterpenoid compound Triterpenoids are a class of chemical compounds composed of three terpene units, which are often found in plants and have various biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A’-Neogammacer-17(21)-en-3beta-ol typically involves the cyclization of squalene or its derivatives. The process often requires specific catalysts and reaction conditions to ensure the correct formation of the triterpenoid structure. For example, the synthesis of related compounds like A’-Neogammacer-17(21)-en-3-one involves the use of specific reagents and conditions to achieve the desired product .
Industrial Production Methods
Industrial production of A’-Neogammacer-17(21)-en-3beta-ol may involve large-scale extraction from natural sources or chemical synthesis using optimized reaction conditions. The process must be carefully controlled to ensure high purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
A’-Neogammacer-17(21)-en-3beta-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of A’-Neogammacer-17(21)-en-3beta-ol include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions, such as temperature and solvent, must be carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of A’-Neogammacer-17(21)-en-3beta-ol depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
A’-Neogammacer-17(21)-en-3beta-ol has various applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other complex triterpenoids and related compounds.
Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of natural products and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of A’-Neogammacer-17(21)-en-3beta-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to A’-Neogammacer-17(21)-en-3beta-ol include other triterpenoids such as:
Hop-17(21)-ene: A triterpene with a similar structure but different functional groups.
Moretenone: Another triterpenoid with distinct biological activities.
Uniqueness
A’-Neogammacer-17(21)-en-3beta-ol is unique due to its specific structure and the presence of the 3beta-hydroxy group.
Properties
Molecular Formula |
C30H50O |
---|---|
Molecular Weight |
426.7 g/mol |
IUPAC Name |
(5aR,5bR,11aR,13bR)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysen-9-ol |
InChI |
InChI=1S/C30H50O/c1-19(2)20-11-15-27(5)21(20)12-17-29(7)23(27)9-10-24-28(6)16-14-25(31)26(3,4)22(28)13-18-30(24,29)8/h19,22-25,31H,9-18H2,1-8H3/t22?,23?,24?,25?,27-,28-,29+,30+/m0/s1 |
InChI Key |
DHBQQMHTQXHLJU-FGHSSUAOSA-N |
Isomeric SMILES |
CC(C)C1=C2CC[C@@]3(C([C@]2(CC1)C)CCC4[C@]3(CCC5[C@@]4(CCC(C5(C)C)O)C)C)C |
Canonical SMILES |
CC(C)C1=C2CCC3(C(C2(CC1)C)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C |
Origin of Product |
United States |
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